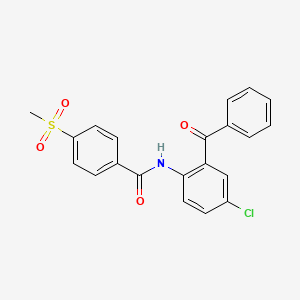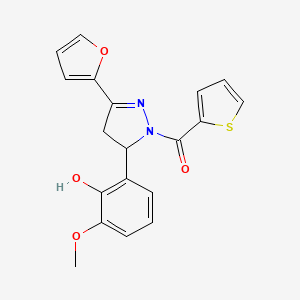![molecular formula C15H17Cl2N3O2 B2542348 N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide CAS No. 1252375-99-7](/img/structure/B2542348.png)
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, also known as CCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CCPA is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that is widely distributed in the body. In
科学的研究の応用
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been used extensively in scientific research to study the A1 adenosine receptor and its role in various physiological processes. The A1 adenosine receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, among other functions. N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been used to investigate the effects of A1 receptor activation on these processes, as well as its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer.
作用機序
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide is a selective agonist of the A1 adenosine receptor, which means that it binds specifically to this receptor and activates its signaling pathway. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the decrease in cyclic AMP levels. This, in turn, leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and decreased neurotransmitter release.
Biochemical and Physiological Effects
The activation of the A1 adenosine receptor by N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has several biochemical and physiological effects. In the cardiovascular system, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been shown to decrease heart rate, blood pressure, and the contractility of cardiac muscle. In the brain, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury. N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
実験室実験の利点と制限
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has several advantages for lab experiments, including its high selectivity for the A1 adenosine receptor, its ability to cross the blood-brain barrier, and its relative stability in biological systems. However, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its tendency to bind to other proteins and molecules in biological samples.
将来の方向性
There are several future directions for the study of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide and the A1 adenosine receptor. One area of research is the development of more selective and potent agonists and antagonists of the A1 receptor, which could have important therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer. Another area of research is the investigation of the role of the A1 receptor in other physiological processes, such as sleep, pain, and metabolism. Finally, the use of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide in combination with other drugs and therapies could be explored to enhance their efficacy and reduce their side effects.
Conclusion
In conclusion, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, or N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, is a chemical compound that has significant potential for scientific research. Its selective agonist activity for the A1 adenosine receptor has made it a valuable tool for investigating the role of this receptor in various physiological processes. The synthesis method of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been optimized over the years, and several modifications to the original protocol have been proposed to increase the yield and purity of the final product. While N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has several advantages for lab experiments, it also has some limitations that need to be taken into account. Finally, there are several future directions for the study of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide and the A1 adenosine receptor, which could have important therapeutic applications in various fields.
合成法
The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide involves a multi-step process that begins with the reaction of 1-cyanocyclopentene with hydroxylamine to form N-hydroxy-1-cyanocyclopentane. This intermediate is then reacted with 3,5-dichloro-4-methoxyaniline to form the desired product, N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide. The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has been optimized over the years, and several modifications to the original protocol have been proposed to increase the yield and purity of the final product.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-dichloro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-22-14-11(16)6-10(7-12(14)17)19-8-13(21)20-15(9-18)4-2-3-5-15/h6-7,19H,2-5,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJSSSOVRRWGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)NCC(=O)NC2(CCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2542265.png)


![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![2-[(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid](/img/no-structure.png)
![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)
![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)
![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)
